molecular formula C21H18N4O3 B2667698 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide CAS No. 847388-04-9

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide

Cat. No.: B2667698
CAS No.: 847388-04-9
M. Wt: 374.4
InChI Key: MJBKLSFTZJRYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly as selective cyclooxygenase-2 (COX-2) inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of carbanion intermediates from malononitrile-active methylene compounds, which then attack the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form olefin intermediates .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyrimidine derivatives often involve one-pot, multicomponent protocols. These methods are efficient and can be catalyzed by various agents such as silica sulfuric acid, ammonium acetate, and zinc chloride .

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions (e.g., Suzuki reaction) and various acids for condensation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed coupling reactions can yield pyrimidine-containing compounds .

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide involves its interaction with the COX-2 enzyme. The compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site, inhibiting the enzyme’s activity. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as a COX-2 inhibitor. This makes it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-16-6-3-5-15(11-16)20(26)23-17-12-14(7-8-19(17)28-2)18-13-25-10-4-9-22-21(25)24-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBKLSFTZJRYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.